5-Methyl-2-hexanone oxime
Overview
Description
5-Methyl-2-hexanone oxime is a ketoxime derived from 5-methylhexan-2-one. It is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2001 . This compound is also known by other names such as 2-Methyl-5-hexanone oxime, 2-Hexanone, 5-methyl-, oxime, and Methyl isoamyl ketoxime .
Preparation Methods
5-Methyl-2-hexanone oxime can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylhexan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at a controlled temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-Methyl-2-hexanone oxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-2-hexanone oxime has a wide range of scientific research applications:
Biology: This compound can be used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-hexanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a nucleophile, participating in reactions that modify proteins and other biomolecules .
Comparison with Similar Compounds
5-Methyl-2-hexanone oxime can be compared with other similar compounds such as:
5-Methyl-2-hexanone: This compound is the parent ketone from which this compound is derived.
2-Hexanone oxime: A similar oxime compound with a different alkyl group.
Methyl isoamyl ketoxime: Another name for this compound, highlighting its structural similarity
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(5-methylhexan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUNLVAVHYXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060786 | |
Record name | 5-Methyl-2-hexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-44-2 | |
Record name | 5-Methyl-2-hexanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanone, 5-methyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2-hexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexan-2-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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